2-Chloro-3-methoxy-4-(methylthio)pyridine
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Overview
Description
2-Chloro-3-methoxy-4-(methylthio)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom, a methoxy group, and a methylthio group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methoxy-4-(methylthio)pyridine typically involves the chlorination of 3-methoxy-4-(methylthio)pyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{3-Methoxy-4-(methylthio)pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methoxy-4-(methylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Iron powder and hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: 2-Methoxy-3-methoxy-4-(methylthio)pyridine.
Oxidation: 2-Chloro-3-methoxy-4-(methylsulfinyl)pyridine or 2-Chloro-3-methoxy-4-(methylsulfonyl)pyridine.
Reduction: 2-Chloro-3-methoxy-4-(methylamino)pyridine.
Scientific Research Applications
2-Chloro-3-methoxy-4-(methylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: It can be utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-4-(methylthio)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine, methoxy, and methylthio groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methoxy-4-(methylthio)benzene
- 2-Chloro-3-methoxy-4-(methylthio)thiophene
- 2-Chloro-3-methoxy-4-(methylthio)pyrimidine
Uniqueness
2-Chloro-3-methoxy-4-(methylthio)pyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of the chlorine, methoxy, and methylthio groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-methoxy-4-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKEOLAOHRAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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